molecular formula C9H11BrN2 B2832514 (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine CAS No. 1379339-65-7

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine

Cat. No.: B2832514
CAS No.: 1379339-65-7
M. Wt: 227.105
InChI Key: CRIPADRPDVLCRQ-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine is an organic compound that features a bromine atom attached to a dihydroindenyl ring system, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine typically involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine is not fully understood. it is believed to interact with various molecular targets through its hydrazine moiety, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 5-Bromo-1-indanone
  • 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

(5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine moiety within the same molecule. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-1-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-2-3-8-6(5-7)1-4-9(8)12-11/h2-3,5,9,12H,1,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPADRPDVLCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NN)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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